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Introduction

Nickel sulfamate electroplating is a widely utilized surface finishing technique renowned for its
ability to produce highly pure, ductile, and low-stress nickel deposits.[1] Unlike other nickel
plating baths, such as those based on sulfate chemistry, sulfamate baths are specifically
formulated to minimize internal stress in the electrodeposited layer.[2][3] This characteristic is
critical for applications in aerospace, electronics, and precision engineering, where
components are subjected to mechanical stress, thermal cycling, or require subsequent
machining.[1] High tensile stress in nickel deposits can lead to cracking, warping, and reduced
fatigue life of the plated component.[4] The use of a sulfamate-based electrolyte allows for the
deposition of thick, uniform coatings with excellent adhesion and solderability.[1][2]

Principles of Low-Stress Nickel Sulfamate Plating

The low internal stress of deposits from a sulfamate bath is attributed to the nature of the
sulfamate anion (SOsNH27). The process involves the electrochemical reduction of nickel ions
from the nickel sulfamate solution onto a substrate. The bath chemistry and operating
parameters are carefully controlled to maintain the desired deposit characteristics. Key
components of the bath include nickel sulfamate as the primary source of nickel ions, boric
acid as a pH buffer, and sometimes a small amount of nickel chloride to improve anode
corrosion.[2][4] Additives, often proprietary, can be used to further reduce stress or modify the
deposit's appearance.[5]
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Data Presentation
Table 1: Typical Nickel Sulfamate Bath Composition for

Low-Stress Deposits
Concentration Optimal
Component . Purpose
Range Concentration
Nickel Sulfamate (as Primary source of
, 75 - 135 g/L 90 g/L o
Ni metal) nickel ions[2]
) ) pH buffer to stabilize
Boric Acid 30-45¢g/L 37.5g/L
the bath[2][4]
) ] Improves anode
Nickel Chloride 0-20g/L 6 g/L ]
corrosion[4]
Stress Reduces internal
Reducer/Wetting As required As per supplier stress and prevents
Agent pitting[6]

Table 2: Typical Operating Parameters for Low-Stress
Nickel Sulfamate Plating
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Parameter Range Optimal Value Effect on Stress
Lower pH can

pH 35-45 3.8-4.2 ,
increase stress|[2]
Higher temperatures
can increase

Temperature 45 -60 °C 50 °C deposition rate but
may also increase
stress[2]
High current density

Cathode Current )

) 0.5-21 A/dm? 2 -5A/dmz can lead to brittle and

Density )
stressed deposits[2]
Ensures uniform

o Cathode rod or deposition and
Agitation Moderate

solution circulation

prevents high-current-

density burning[6]

Experimental Protocols

Protocol 1: Preparation of a Nickel Sulfamate
Electroplating Bath

This protocol describes the preparation of a 1-liter standard nickel sulfamate plating bath.

Materials:

Boric acid

Deionized (DI) water

Activated carbon

Nickel sulfamate concentrate or solid

Nickel chloride (optional)
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Sulfamic acid or nickel carbonate (for pH adjustment)
Heating and stirring plate
1 L beaker and a larger container for the plating tank

Filter paper and funnel

Procedure:

Dissolution:
1. Fill the 1 L beaker with approximately 700 mL of DI water and heat to 50-60°C.
2. Slowly add the required amount of nickel sulfamate while stirring until fully dissolved.

3. Add the boric acid and nickel chloride (if used) and continue stirring until all components
are dissolved.

4. Add DI water to bring the volume to 1 L.

Purification:

1. Add 3-5 g/L of activated carbon to the solution.

2. Stir the solution at 50-60°C for at least 2 hours to remove organic impurities.
3. Allow the carbon to settle, then filter the solution into the clean plating tank.
pH Adjustment:

1. Measure the pH of the solution using a calibrated pH meter.

2. If the pH is too high, slowly add a dilute solution of sulfamic acid.

3. If the pH is too low, slowly add a slurry of nickel carbonate and allow it to react before re-
measuring the pH.

o Dummy Plating:
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1. Place a large surface area corrugated brass or steel cathode and nickel anodes in the
bath.

2. Apply a low current density (0.2-0.5 A/dm?2) for 2-4 hours to remove metallic impurities.

Protocol 2: Nickel Electroplating Process for Low-Stress
Deposits

This protocol outlines the steps for plating a substrate to achieve a low-stress nickel deposit.
Materials:

» Prepared and purified nickel sulfamate plating bath

e Substrate to be plated

» Nickel anodes (sulfur-depolarized recommended)

» Power supply (rectifier)

e Plating tank with heating and agitation capabilities

¢ Pre-treatment solutions (cleaners, etchants)

Procedure:

e Substrate Preparation:

1. Thoroughly clean the substrate to remove any oils, greases, and oxides. This typically
involves alkaline cleaning, rinsing, and acid activation.

2. Rinse the substrate with DI water immediately before placing it in the plating bath.
o Electroplating:
1. Heat the nickel sulfamate bath to the desired operating temperature (e.g., 50°C).

2. Ensure proper agitation of the solution or the cathode.
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3. Immerse the cleaned substrate (cathode) and the nickel anodes into the bath.

4. Connect the electrodes to the rectifier, ensuring correct polarity (substrate is negative,
anodes are positive).

5. Apply the desired current density (e.g., 2 A/dm?) and plate for the calculated time to
achieve the target thickness.

e Post-Treatment:
1. Turn off the rectifier and remove the plated substrate.
2. Rinse the substrate thoroughly with DI water.

3. Dry the plated part using a suitable method (e.g., warm air).

Protocol 3: Measurement of Internal Stress using the
Bent Strip Method

This protocol describes a common method for quantifying the internal stress of the nickel
deposit.

Materials:

Thin, flexible metal strips (e.g., brass or steel) of known dimensions

Plating setup as described in Protocol 2

A device to hold the strip flat during plating on one side

A micrometer or a traveling microscope to measure the curvature of the strip after plating

Procedure:
e Strip Preparation:
1. Clean and prepare the test strip as you would the actual substrate.

2. Measure the initial straightness of the strip.
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e One-Sided Plating:

1. Mask one side of the strip with a suitable plating resist or use a specialized holder that
exposes only one side to the plating solution.

2. Plate the unmasked side of the strip with nickel to a known thickness following Protocol 2.
e Measurement:
1. After plating, remove the masking and rinse and dry the strip.

2. The internal stress in the nickel deposit will cause the strip to bend. A tensile stress will
cause it to bend towards the plated side, while a compressive stress will cause it to bend
away.

3. Measure the curvature or the deflection at the center of the strip.
 Stress Calculation:

1. The internal stress (o) can be calculated using Stoney's equation or a modified version
depending on the measurement method. A simplified formis:oc=(E*t s?) /(6 * R *t_d)
Where:

E is the Young's modulus of the substrate material.

t s is the thickness of the substrate strip.

R is the radius of curvature of the bent strip.

t dis the thickness of the deposited nickel layer.

Mandatory Visualizations
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Bath Composition Operating Parameters
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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